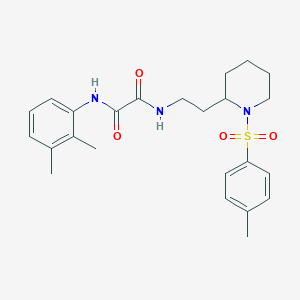

N1-(2,3-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2,3-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as DPA-714, is a promising radioligand used in positron emission tomography (PET) imaging studies. It belongs to the family of translocator protein (TSPO) ligands, which are extensively used in neuroscience research. In

Applications De Recherche Scientifique

Copper-Catalyzed Coupling Reactions

The compound N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes. This method requires only a small amount of CuCl and DMPPO to achieve the coupling at relatively low temperatures, demonstrating the compound's potential in facilitating diverse chemical syntheses (Chen, Li, Xu, & Ma, 2023).

Stereospecific Polymerization

The compound has also been implicated in the stereospecific polymerization of acrylamides, showcasing its role in producing polymers with specific configurations. This process is crucial for creating materials with tailored properties for various applications (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

Novel Synthetic Approaches

Research has developed novel synthetic approaches to oxalamides through the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, highlighting the compound's versatility in organic synthesis and the potential for creating a broad range of derivative compounds with various applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Hydroxylation of (Hetero)aryl Halides

The compound has been used in the copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions, showcasing its potential in the hydroxylation process, which is a key step in the synthesis of phenols and hydroxylated heteroarenes (Xia, Gan, Wang, Li, & Ma, 2016).

Antiproliferative Effects and DNA/Protein Binding

A series of dinuclear gold(III) oxo complexes with bipyridyl ligands, including compounds with a 2,3-dimethylphenyl component, were investigated as potential cytotoxic and anticancer agents. These compounds have shown moderate to significant antiproliferative properties in vitro, suggesting their application in cancer research (Casini, Cinellu, Minghetti, Gabbiani, Coronnello, Mini, & Messori, 2006).

Propriétés

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-17-10-12-21(13-11-17)32(30,31)27-16-5-4-8-20(27)14-15-25-23(28)24(29)26-22-9-6-7-18(2)19(22)3/h6-7,9-13,20H,4-5,8,14-16H2,1-3H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZWJZIWWZFGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzofuran-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2976175.png)

![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea](/img/structure/B2976185.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)